

Application Note: HPLC-UV Method for the Quantification of Iscotrizinol in Emulsions

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Compound of Interest

Compound Name: *Iscotrizinol*

Cat. No.: *B143942*

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Introduction

Iscotrizinol, also known as Diethylhexyl Butamido Triazone, is a highly effective, oil-soluble chemical sunscreen agent that absorbs UVB and some UVA radiation.^[1] Its accurate quantification in sunscreen emulsions is crucial for ensuring product efficacy and compliance with regulatory standards.^[2] This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of **Iscotrizinol** in emulsion-based cosmetic formulations. The method is simple, precise, and accurate, making it suitable for routine quality control analysis.

Materials and Methods

Reagents and Chemicals

- **Iscotrizinol** reference standard (≥98.5% purity)^[3]
- Methanol (HPLC grade)^[4]
- Acetonitrile (HPLC grade)^[5]
- Water (HPLC grade or equivalent)^[5]
- Formic acid (analytical grade)^[4]
- Placebo emulsion (without **Iscotrizinol**)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.^[6]

Chromatographic Conditions

The following chromatographic conditions were optimized for the quantification of **Iscotrizinol**:

Parameter	Condition
Analytical Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient	Isocratic at 85:15
Flow Rate	1.0 mL/min ^[6]
Injection Volume	20 µL ^[7]
Column Temperature	30°C
UV Detection	311 nm ^[8]
Run Time	Approximately 10 minutes

Experimental Protocols

- Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of **Iscotrizinol** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.^[4]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
- Accurately weigh approximately 0.1 g of the emulsion sample into a 50 mL centrifuge tube.
^[4]

- Add 25 mL of methanol to the tube.
- Vortex for 2 minutes to disperse the sample.[\[9\]](#)
- Sonicate the sample for 15 minutes in an ultrasonic bath to ensure complete extraction of **Iscotrizinol**.[\[9\]](#)[\[10\]](#)
- Centrifuge the mixture at 4000 rpm for 10 minutes.[\[4\]](#)[\[9\]](#)
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[\[4\]](#)[\[10\]](#)
- Dilute the filtered solution with the mobile phase if necessary to bring the concentration within the calibration range.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Specificity

Specificity was evaluated by analyzing a placebo emulsion. The chromatogram of the placebo showed no interfering peaks at the retention time of **Iscotrizinol**, confirming the method's specificity.

Linearity

Linearity was assessed by injecting the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Result
Linearity Range	1 - 100 µg/mL
Regression Equation	$y = mx + c$
Correlation Coefficient (r^2)	> 0.999

Accuracy

Accuracy was determined by the recovery method. A known amount of **Iscotrizinol** was spiked into the placebo emulsion at three different concentration levels (80%, 100%, and 120% of the target concentration). The samples were then prepared and analyzed as described above.

Spiked Level	Mean Recovery (%)	% RSD
80%	99.5	0.85
100%	100.2	0.65
120%	101.1	0.70

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).^[7]

- Repeatability: Six replicate injections of a standard solution (50 µg/mL) were performed on the same day.
- Intermediate Precision: The analysis was repeated on three different days by different analysts.

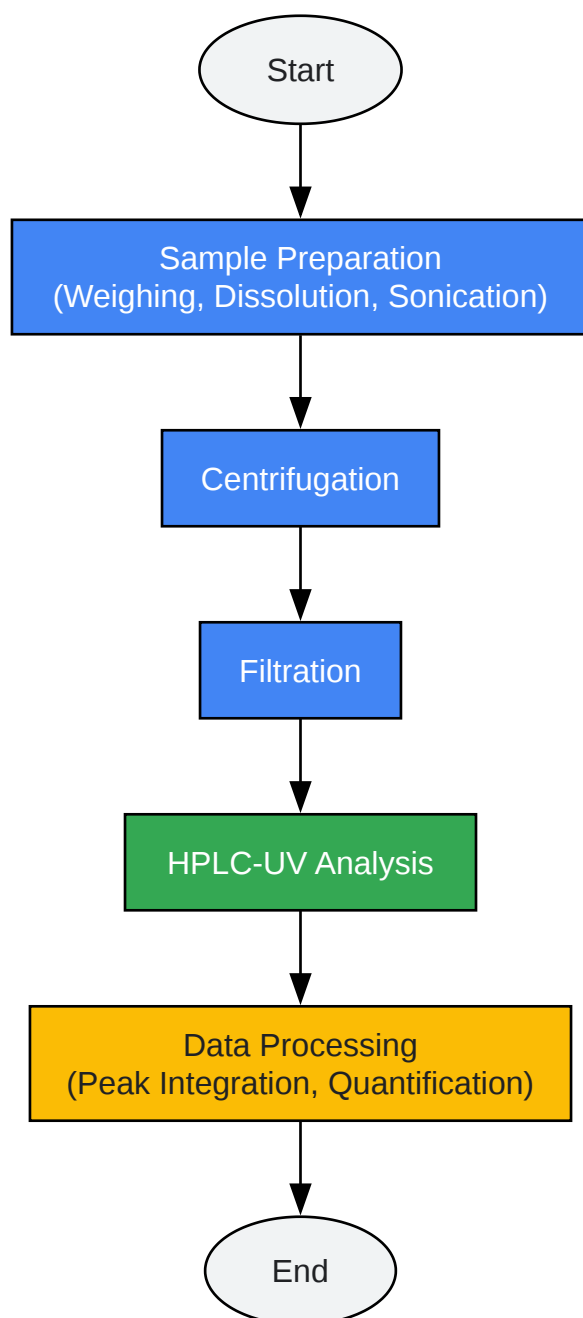
Precision	% RSD of Peak Area	% RSD of Retention Time
Repeatability (Intra-day)	< 1.0%	< 0.5%
Intermediate (Inter-day)	< 2.0%	< 1.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

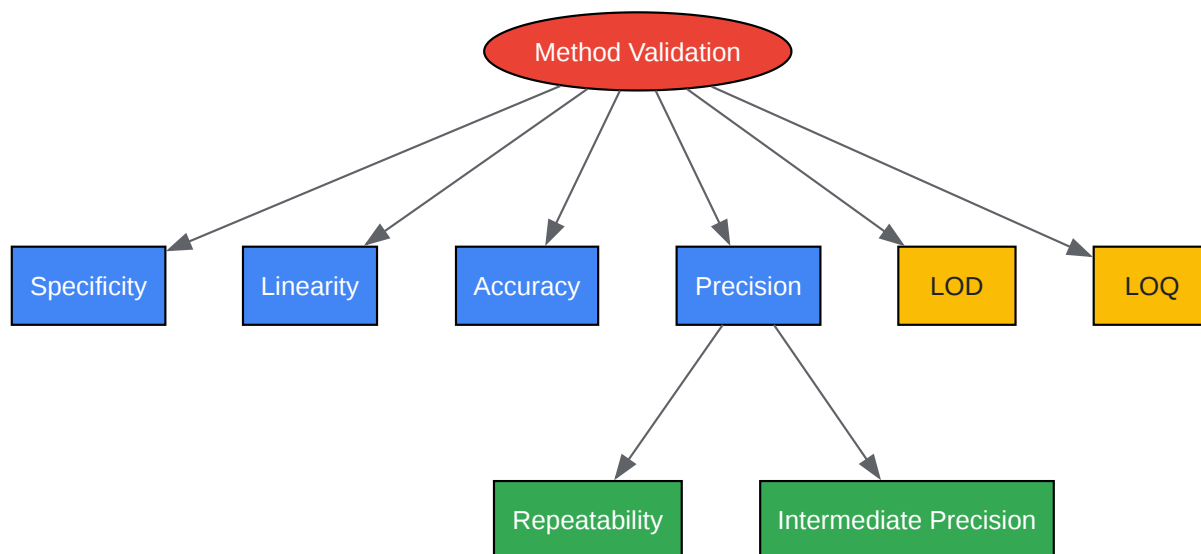
Parameter	Result
LOD	0.3 µg/mL
LOQ	1.0 µg/mL

Visualizations



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Caption: Experimental workflow for **Iscotrizinol** quantification.



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Caption: Logical relationship of method validation parameters.

Conclusion

The developed HPLC-UV method is simple, rapid, specific, accurate, and precise for the quantification of **Iscotrizinol** in emulsion formulations. The validation results demonstrate that the method is suitable for its intended purpose in a quality control environment for the analysis of cosmetic products containing **Iscotrizinol**.

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